2,4-dichloro-6-[(furan-2-yl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[(furan-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine atoms at the 2 and 4 positions, and a furan-2-ylmethoxy group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6-[(furan-2-yl)methoxy]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with furan-2-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom at the 6 position by the furan-2-ylmethoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-[(furan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or alkenes.
Major Products:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced furan derivatives.
- Biaryl or styrene derivatives from coupling reactions.
Scientific Research Applications
2,4-Dichloro-6-[(furan-2-yl)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Research: It serves as a tool compound for studying enzyme inhibition and receptor binding.
Chemical Biology: The compound is used in the development of chemical probes for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(furan-2-yl)methoxy]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
2,4-Dichloropyrimidine: Lacks the furan-2-ylmethoxy group and is less versatile in terms of chemical reactivity.
6-Methoxy-2,4-dichloropyrimidine: Similar structure but with a methoxy group instead of the furan-2-ylmethoxy group, leading to different chemical properties and applications.
2,4-Dichloro-6-[(thiophen-2-yl)methoxy]pyrimidine: Contains a thiophene ring instead of a furan ring, which can result in different electronic and steric effects.
Uniqueness: 2,4-Dichloro-6-[(furan-2-yl)methoxy]pyrimidine is unique due to the presence of the furan-2-ylmethoxy group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the synthesis of diverse chemical entities and for exploring new chemical space in drug discovery and materials science.
Properties
CAS No. |
1875265-46-5 |
---|---|
Molecular Formula |
C9H6Cl2N2O2 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
2,4-dichloro-6-(furan-2-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C9H6Cl2N2O2/c10-7-4-8(13-9(11)12-7)15-5-6-2-1-3-14-6/h1-4H,5H2 |
InChI Key |
GODFDNDGQATTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COC2=CC(=NC(=N2)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.